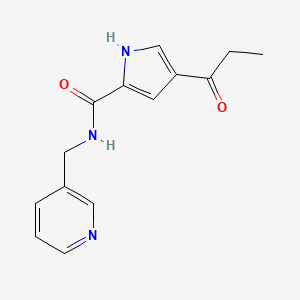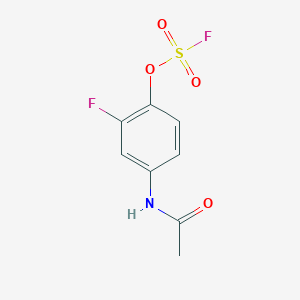
3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in the development of new drugs. This compound is a member of the azetidine family, which is known for its unique chemical properties and diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC enzymes, 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine promotes the acetylation of histone proteins, which leads to the activation of gene expression. This mechanism of action has been shown to have anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine are still being studied. However, it has been shown to have potent anticancer and anti-inflammatory effects in vitro and in vivo. In addition, 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has been found to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine is its potent inhibitory activity against HDAC enzymes, which makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine. One area of research is the development of new HDAC inhibitors based on the structure of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine. Another area of research is the study of the biochemical and physiological effects of this compound in various disease models. Additionally, the development of new synthetic methods for the preparation of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine could lead to more efficient and cost-effective production of this compound for use in research and drug development.
Méthodes De Synthèse
The synthesis of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine involves several steps. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with ethyl acetoacetate to form the corresponding enamine. The enamine is then reacted with difluoromethyl iodide to produce the difluoromethylated product. The final step involves the reaction of the difluoromethylated product with sulfonyl chloride to form 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine.
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has been extensively studied for its potential applications in the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In particular, 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects, and 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has the potential to be a valuable addition to the arsenal of HDAC inhibitors.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1-(4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-17-9-2-4-10(5-3-9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVVOCXBTOAQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

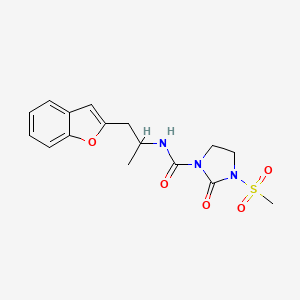
![2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2656326.png)

![1-(azepan-1-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2656328.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2656331.png)
![1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2656332.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride](/img/structure/B2656334.png)
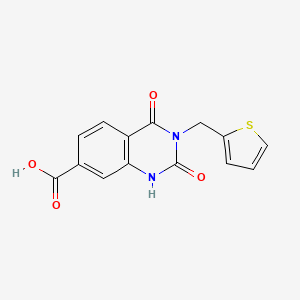
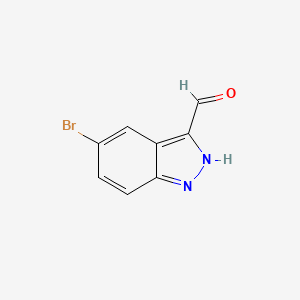
![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)

